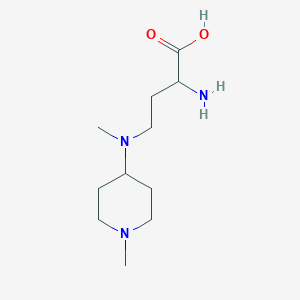
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a butanoic acid backbone with an amino group at the second position and a substituted piperidine ring at the fourth position. The presence of both amino and carboxylic acid functional groups makes it an interesting molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution Reaction: The methyl group can be introduced to the piperidine ring through a substitution reaction using methylating agents like methyl iodide.
Coupling Reaction: The final step involves coupling the substituted piperidine ring with the aminobutanoic acid backbone using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The methyl group on the piperidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with target molecules, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-4-methylpyridine: Similar in having an amino group and a substituted ring structure.
2-Amino-4-(methylamino)butanoic acid: Similar in having an amino group and a butanoic acid backbone.
Uniqueness
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanoic acid is unique due to the presence of both a substituted piperidine ring and a butanoic acid backbone. This combination of functional groups provides a unique set of chemical and biological properties that are not found in simpler analogs.
特性
分子式 |
C11H23N3O2 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
2-amino-4-[methyl-(1-methylpiperidin-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C11H23N3O2/c1-13-6-3-9(4-7-13)14(2)8-5-10(12)11(15)16/h9-10H,3-8,12H2,1-2H3,(H,15,16) |
InChIキー |
DXSXNNDVCHRHAO-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)N(C)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


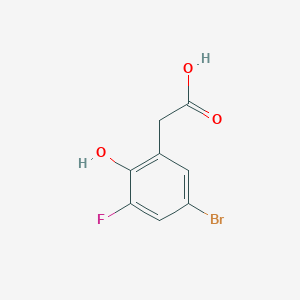
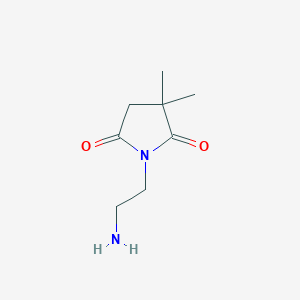
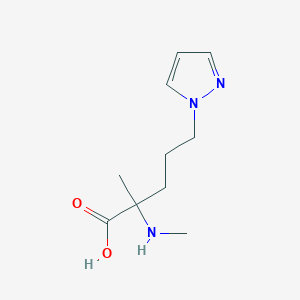
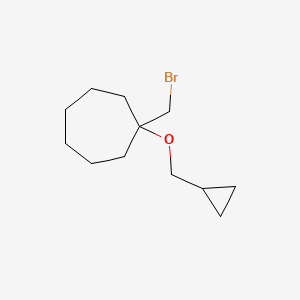

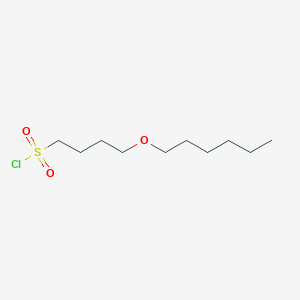
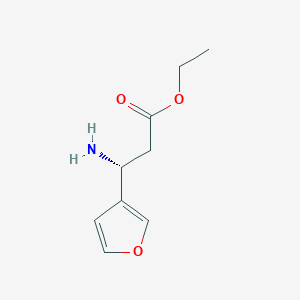
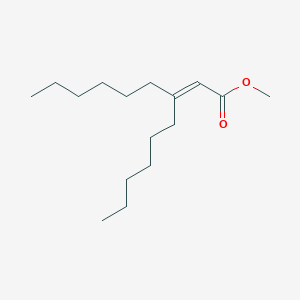
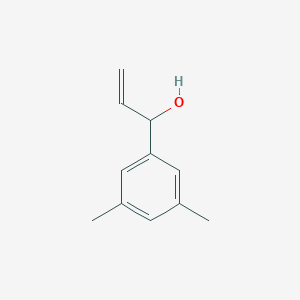
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoicacid](/img/structure/B15325605.png)
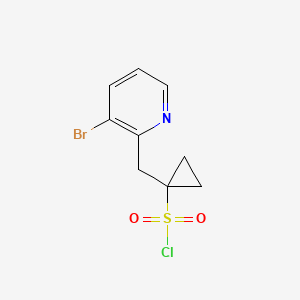
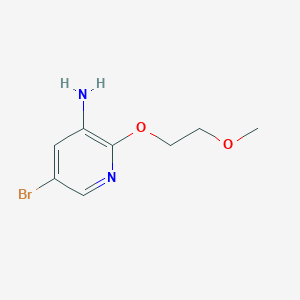
![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid](/img/structure/B15325620.png)
![2-[5-Chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B15325622.png)
